4-Methoxy-1,2-dimethylpyridin-1-ium
Description
4-Methoxy-1,2-dimethylpyridin-1-ium is a pyridinium salt characterized by a positively charged nitrogen atom in the aromatic ring, with substituents at the 1-, 2-, and 4-positions (methyl and methoxy groups). Pyridinium derivatives are widely studied for their electronic properties, solubility, and applications in catalysis, materials science, and medicinal chemistry. However, the provided evidence lacks direct data on this specific compound, necessitating inferences from structurally related analogs in the literature and patent records.
Properties
Molecular Formula |
C8H12NO+ |
|---|---|
Molecular Weight |
138.19g/mol |
IUPAC Name |
4-methoxy-1,2-dimethylpyridin-1-ium |
InChI |
InChI=1S/C8H12NO/c1-7-6-8(10-3)4-5-9(7)2/h4-6H,1-3H3/q+1 |
InChI Key |
NFMFUJGLZMZBHW-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC(=C1)OC)C |
Canonical SMILES |
CC1=[N+](C=CC(=C1)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-1,2-dimethylpyridin-1-ium can be synthesized through several methods. One common approach involves the methylation of 4-methoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or acetonitrile.
Another method involves the reaction of 4-methoxypyridine with dimethyl sulfate, which acts as a methylating agent. This reaction is usually carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2-dimethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine or tetrahydropyridine derivative using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in alcohols or ethers.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a base and are conducted in polar solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine or tetrahydropyridine derivatives.
Substitution: Substituted pyridinium compounds with different functional groups.
Scientific Research Applications
4-Methoxy-1,2-dimethylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in studies of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2-dimethylpyridin-1-ium involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Methoxy-1,2-dimethylpyridin-1-ium with three categories of analogs: pyridinium salts, methoxy-substituted heterocycles, and dimethylated aromatic systems.
Structural and Electronic Comparisons
Pyridinium Salts :
Pyridinium ions (e.g., 1-methylpyridinium) are polar, water-soluble, and often used as ionic liquids or catalysts. The addition of methoxy and methyl groups in this compound likely enhances steric bulk and alters electron density compared to simpler analogs. Methoxy groups are electron-donating, which may stabilize the aromatic system but reduce electrophilicity at the nitrogen center .- Methoxy-Substituted Heterocycles: Compounds like 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (, Entry 5) share methoxy substituents but differ in core structure (pyrido-pyrimidinone vs. pyridinium). These differences confer distinct reactivity profiles: pyridinium salts are more electrophilic, while pyrido-pyrimidinones are often bioactive due to hydrogen-bonding motifs .
Dimethylated Aromatic Systems :
Neutral analogs like 4-Methoxy-1,2-dimethylbenzene (CAS#:4685-47-6) lack the charged pyridinium nitrogen, resulting in lower polarity and reduced solubility in polar solvents. The dimethyl substitution in both compounds may impose similar steric constraints, but the ionic nature of the pyridinium derivative enhances thermal stability .
Physicochemical Properties
Limitations of Available Evidence
Structural comparisons rely on indirect inferences from:
Pyrido-pyrimidinones (): Highlighting the role of methoxy groups in modulating solubility and bioactivity.
Neutral aromatics (): Illustrating the impact of dimethyl and methoxy substituents on physical properties.
SHELX software (): While unrelated to the compound, it underscores the importance of crystallographic data for structural validation in similar studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Methoxy-1,2-dimethylpyridin-1-ium with high purity?
- Methodological Answer : The compound can be synthesized via quaternization of a pyridine derivative using methylating agents (e.g., methyl iodide) under anhydrous conditions. Key steps include:
- Reaction Optimization : Use polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours.
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography (eluent: dichloromethane/methanol gradient).
- Characterization : Validate purity via -NMR (methoxy protons at δ 3.8–4.0 ppm) and -NMR (quaternary carbon resonance near δ 160 ppm) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Identify substitution patterns (e.g., methyl groups at positions 1 and 2 via -NMR coupling constants).
- X-ray Crystallography : Resolve solid-state structure to confirm cationic pyridinium geometry and methoxy orientation .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks () aligned with theoretical molecular weight.
Advanced Research Questions
Q. What strategies are effective in analyzing the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress under varying temperatures/pH using HPLC (C18 column, UV detection at 254 nm) .
- Computational Modeling : Perform density functional theory (DFT) calculations to predict transition states and activation energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
- Isotopic Labeling : Use -labeled methoxy groups to track substitution pathways via mass spectrometry.
Q. How does the methoxy group influence the electronic environment and stability of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Compare UV-Vis spectra with non-methoxy analogs to assess conjugation effects.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the methoxy group and pyridinium ring using computational tools .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition temperature >200°C indicates enhanced stability).
Q. What methodologies are recommended for studying interactions between this compound and biological macromolecules?
- Methodological Answer :
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with DNA/protein targets.
- Molecular Docking : Simulate interactions using AutoDock Vina with PyMOL visualization (e.g., methoxy group’s role in hydrophobic binding pockets) .
- Circular Dichroism (CD) : Monitor conformational changes in macromolecules upon compound binding.
Q. How do environmental surface interactions impact the stability of this compound in laboratory settings?
- Methodological Answer :
- Microspectroscopic Imaging : Analyze adsorption/desorption on silica or glass surfaces using Raman microscopy or atomic force microscopy (AFM) .
- Environmental Chamber Studies : Expose the compound to controlled humidity (30–70% RH) and temperature (20–40°C) to simulate indoor lab conditions.
- Stability Testing : Track degradation products via LC-MS under UV light or oxidant exposure (e.g., ozone).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
